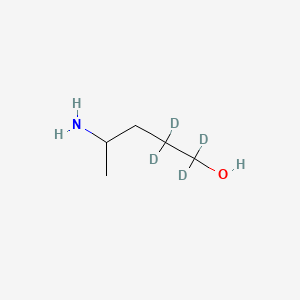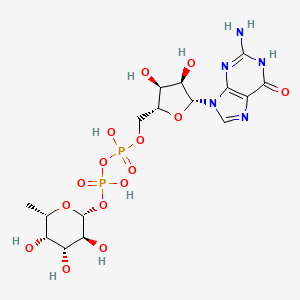
(2R,5R)-Avibactam Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-Avibactam Sodium Salt is a synthetic compound known for its role as a beta-lactamase inhibitor. It is used in combination with beta-lactam antibiotics to enhance their effectiveness against resistant bacterial strains. This compound is particularly significant in the treatment of infections caused by multi-drug resistant bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-Avibactam Sodium Salt involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core structure and the introduction of the sodium salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product. The scalability of the synthesis process is crucial for meeting the demand in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (2R,5R)-Avibactam Sodium Salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
(2R,5R)-Avibactam Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Used in combination with antibiotics to treat resistant bacterial infections.
Industry: Employed in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of (2R,5R)-Avibactam Sodium Salt involves the inhibition of beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics, allowing them to effectively target and kill resistant bacteria. The molecular targets include the active sites of beta-lactamase enzymes, where this compound forms a stable complex, preventing the enzyme from breaking down the antibiotic.
Comparison with Similar Compounds
Clavulanic Acid: Another beta-lactamase inhibitor used in combination with antibiotics.
Sulbactam: A beta-lactamase inhibitor with a similar mechanism of action.
Tazobactam: Often used in combination with piperacillin to treat resistant infections.
Uniqueness: (2R,5R)-Avibactam Sodium Salt is unique due to its broad spectrum of activity against various beta-lactamase enzymes, including those that are resistant to other inhibitors. Its stability and effectiveness in combination with a wide range of beta-lactam antibiotics make it a valuable tool in combating antibiotic resistance.
Properties
CAS No. |
1797133-98-2 |
|---|---|
Molecular Formula |
C₇H₁₀N₃NaO₆S |
Molecular Weight |
287.23 |
Synonyms |
Sulfuric Acid Mono[(1R,2R,5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester Sodium Salt; Sodium (1R,2R,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate; Avibactam Impurity 13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Methyl-d3]metanicotine](/img/structure/B1144807.png)


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)

